molecular formula C8H5NO2 B6192964 5-methylidene-5H,7H-furo[3,4-b]pyridin-7-one CAS No. 1998732-87-8

5-methylidene-5H,7H-furo[3,4-b]pyridin-7-one

Cat. No.: B6192964
CAS No.: 1998732-87-8
M. Wt: 147.1
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Description

5-methylidene-5H,7H-furo[3,4-b]pyridin-7-one is an organic compound that belongs to the class of furo[3,4-b]pyridines This compound is characterized by a fused ring system consisting of a furan ring and a pyridine ring

Properties

CAS No.

1998732-87-8

Molecular Formula

C8H5NO2

Molecular Weight

147.1

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methylidene-5H,7H-furo[3,4-b]pyridin-7-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a suitable pyridine derivative with a furan derivative in the presence of a catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dimethylformamide or toluene.

Industrial Production Methods

Industrial production of 5-methylidene-5H,7H-furo[3,4-b]pyridin-7-one may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

5-methylidene-5H,7H-furo[3,4-b]pyridin-7-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under specific conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce reduced derivatives of the compound.

Scientific Research Applications

5-methylidene-5H,7H-furo[3,4-b]pyridin-7-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: The compound is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-methylidene-5H,7H-furo[3,4-b]pyridin-7-one involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in various biological pathways. The compound’s effects are mediated through these interactions, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Furo[3,4-b]pyridin-5(7H)-one: A similar compound with a slightly different structure.

    3-methyl-5H,7H-furo[3,4-b]pyridine-5,7-dione: Another related compound with different substituents.

Uniqueness

5-methylidene-5H,7H-furo[3,4-b]pyridin-7-one is unique due to its specific methylidene group, which imparts distinct chemical and biological properties compared to its analogs

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